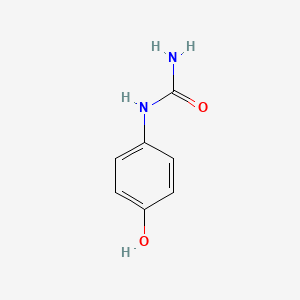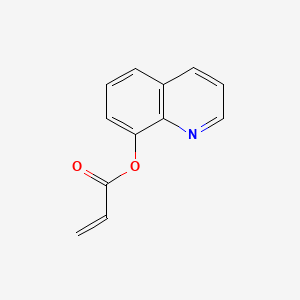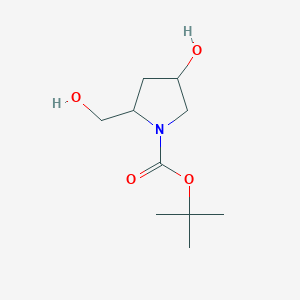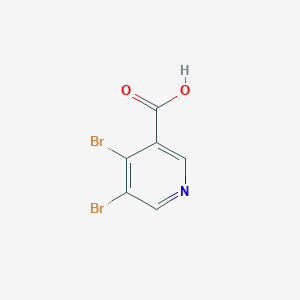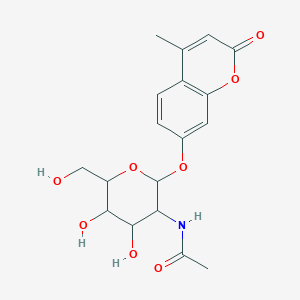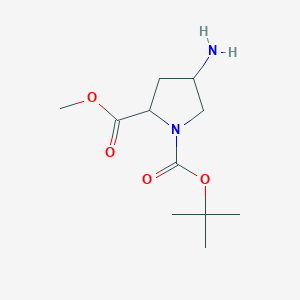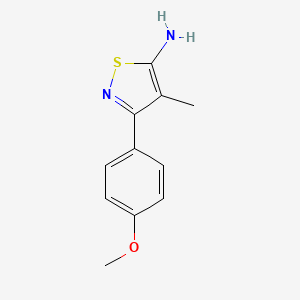
3-(4-Methoxyphenyl)-4-methylisothiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Methoxyphenyl)-4-methylisothiazol-5-amine” likely contains a methoxyphenyl group, a methylisothiazol group, and an amine group . The presence of these functional groups could give this compound unique chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the isothiazol ring .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in its structure. The amine group could participate in acid-base reactions, the methoxyphenyl group could undergo electrophilic aromatic substitution reactions, and the isothiazol ring could be involved in various ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, stability, reactivity, melting point, boiling point, and spectral properties .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1050392-29-4 |
|---|---|
Formule moléculaire |
C11H12N2OS |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-4-methyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C11H12N2OS/c1-7-10(13-15-11(7)12)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 |
Clé InChI |
VAIJKTHAHKDKKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SN=C1C2=CC=C(C=C2)OC)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
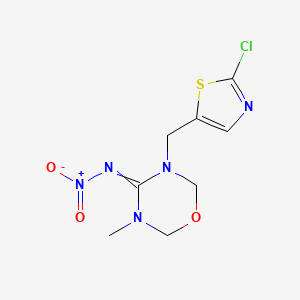


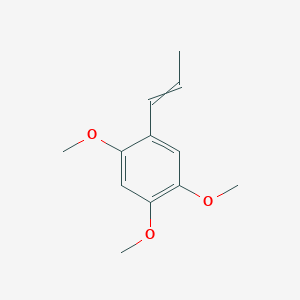
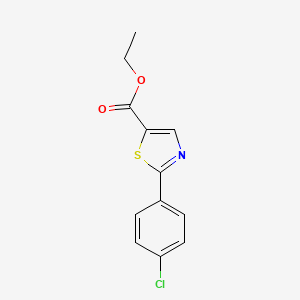
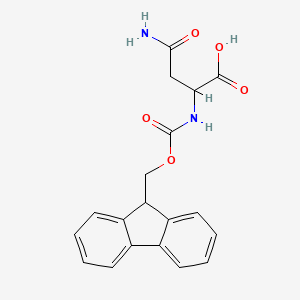
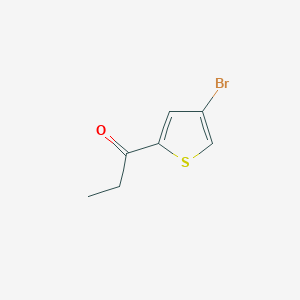
![2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one](/img/structure/B8817625.png)
